2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde
CAS No.: 1087611-27-5
Cat. No.: VC4879636
Molecular Formula: C14H16N2O
Molecular Weight: 228.295
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1087611-27-5 |
---|---|
Molecular Formula | C14H16N2O |
Molecular Weight | 228.295 |
IUPAC Name | 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)pyrrole-3-carbaldehyde |
Standard InChI | InChI=1S/C14H16N2O/c1-9-6-5-7-14(15-9)16-11(3)10(2)13(8-17)12(16)4/h5-8H,1-4H3 |
Standard InChI Key | YBJFQRAXVZAZCK-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)N2C(=C(C(=C2C)C=O)C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
The compound, systematically named 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde, has the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol . Its IUPAC name reflects the substitution pattern: a pyrrole core substituted with methyl groups at positions 2, 4, and 5, a 6-methylpyridin-2-yl group at position 1, and a formyl (-CHO) moiety at position 3 .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1087611-27-5 | |
SMILES | CC1=NC(=CC=C1)N2C(=C(C(=C2C)C=O)C)C | |
InChI Key | YBJFQRAXVZAZCK-UHFFFAOYSA-N | |
XLogP3-AA (LogP) | 1.9 |
Structural Features
The molecule consists of two aromatic systems:
-
A pyrrole ring with methyl groups at C2, C4, and C5.
-
A 6-methylpyridin-2-yl group attached to the pyrrole’s N1 position.
The carbaldehyde group at C3 introduces electrophilic reactivity, enabling participation in condensation reactions .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis for this compound is documented in the provided sources, analogous routes for related pyrrole-3-carbaldehydes suggest feasible approaches:
One-Pot Cyclization
The Chinese patent CN113845459A describes a one-pot method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde using 2-(2-fluorobenzoyl)malononitrile, a metal catalyst (e.g., Raney nickel), and glacial acetic acid under hydrogenation. Adapting this method, the target compound could theoretically be synthesized via cyclization of a suitably substituted malononitrile precursor, followed by controlled reductions .
Palladium-Catalyzed Coupling
Patent US7977488 highlights palladium-catalyzed Suzuki-Miyaura couplings for constructing pyrrole-pyridine hybrids. A plausible route involves coupling a halogenated pyrrole-3-carbaldehyde with 6-methylpyridin-2-ylboronic acid, though this remains speculative without experimental validation .
Physicochemical Properties
Computed Properties
PubChem data provides critical computed properties:
Table 2: Physicochemical Profile
Property | Value |
---|---|
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 46.7 Ų |
Exact Mass | 228.1263 Da |
The XLogP3-AA value of 1.9 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
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